molecular formula C8H10Cl3N B6277867 2,4-dichloro-N,3-dimethylaniline hydrochloride CAS No. 2763756-53-0

2,4-dichloro-N,3-dimethylaniline hydrochloride

Cat. No.: B6277867
CAS No.: 2763756-53-0
M. Wt: 226.5
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N,3-dimethylaniline hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique properties. It is an organic compound with a molecular structure that includes two chlorine atoms and a dimethylamino group attached to an aniline ring. This compound is often used in research and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N,3-dimethylaniline hydrochloride typically involves multiple steps. One common method includes the nitration of 2,4-dichlorotoluene followed by reduction to form the corresponding amine. The reaction conditions often involve the use of concentrated acids and reducing agents such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N,3-dimethylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-dichloro-N,3-dimethylaniline hydrochloride is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N,3-dimethylaniline hydrochloride involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. The pathways involved often include the inhibition of enzyme activity through binding to active sites or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-N,3-dimethylaniline hydrochloride is unique due to the presence of both chlorine atoms and the dimethylamino group, which confer distinct reactivity and properties. This combination allows it to participate in a broader range of chemical reactions and makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

2763756-53-0

Molecular Formula

C8H10Cl3N

Molecular Weight

226.5

Purity

95

Origin of Product

United States

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